N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide

Phosphodiesterase inhibition PDE5A1 pyrido[4,3-d]pyrimidine SAR

Source N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide (CAS 1797719-21-1) as a foundational SAR building block. Its tetrahydropyrido[4,3-d]pyrimidine core bearing a conformationally flexible cyclohexyl carboxamide provides a high sp³ fraction, making it ideal for fragment-based libraries aimed at improving solubility and reducing aromatic ring count. Use this scaffold to systematically compare cyclohexyl vs. aryl/alkyl engagement across kinase hinge-region and allosteric pockets, or as a control for assay development. Available in research quantities with guaranteed purity.

Molecular Formula C14H20N4O
Molecular Weight 260.341
CAS No. 1797719-21-1
Cat. No. B2453783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide
CAS1797719-21-1
Molecular FormulaC14H20N4O
Molecular Weight260.341
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C14H20N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h8,10,12H,1-7,9H2,(H,17,19)
InChIKeyGVYOGRFZIWEHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide (CAS 1797719-21-1): Core Scaffold & Baseline Characteristics


N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a synthetic small molecule belonging to the pyrido[4,3-d]pyrimidine class, a heterocyclic scaffold recognized in medicinal chemistry for its potential to interact with diverse biological targets [1]. The compound is defined by a tetrahydropyrido[4,3-d]pyrimidine core bearing a cyclohexyl moiety linked via a carboxamide group at the 6-position. While the broader pyridopyrimidine class has yielded numerous kinase inhibitor probes and clinical candidates, no primary research articles or patents specifically profiling this compound's biological activity were retrievable within the constraints of authoritative, non-excluded sources. All located references to this compound originate from vendor databases, which are excluded as primary evidence sources per the governing rules of this analysis.

Why N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide Cannot Be Replaced by a Generic In-Class Analog


In the pyrido[4,3-d]pyrimidine class, small structural perturbations—such as variation of the N-substituent from cyclohexyl to phenyl, furanyl, or simple alkyl groups—can profoundly alter target engagement, isoform selectivity, and physicochemical properties [1][2]. For instance, patent data on related scaffolds demonstrates that even minor changes in the 6-position carboxamide appendage can shift inhibitory potency by orders of magnitude or completely abrogate kinase selectivity [1]. Therefore, substituting N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide with a generic 'in-class' derivative lacking identical substitution is scientifically unjustifiable without specific head-to-head comparison data. The absence of publicly available quantitative profiling for this precise compound, however, means that direct evidence for its differentiation from nearest analogs cannot currently be assembled from permissible sources.

Quantitative Evidence Guide: N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide vs. Closest Analogs


Comparative PDE5A1 Inhibitory Potency of N-Cyclohexyl vs. N-Phenyl Pyrido[4,3-d]pyrimidine-6-carboxamides

No direct head-to-head comparison is available for this exact compound. As a class-level inference, the cyclohexyl substitution on the 6-carboxamide of pyrido[4,3-d]pyrimidines has been shown in closely related PDE5 inhibitor series to confer distinct steric and conformational constraints compared to N-phenyl or N-alkyl congeners, which can modulate the inhibitor's fit within the enzyme active site [1]. However, the specific IC50 value for N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide against PDE5A1 or any other target could not be located in authorized sources; the available BindingDB record corresponding to a similar search term (BDBM50196765, CHEMBL3986487) actually represents a structurally distinct chemotype with multiple substitution differences, making its data non-transferable [2].

Phosphodiesterase inhibition PDE5A1 pyrido[4,3-d]pyrimidine SAR

Kinase Selectivity Profile of N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide vs. Broader Pyridopyrimidine Panel

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in kinase drug discovery, with variants described as inhibitors of PDK1 [1], p70S6K [2], and GCN2 [3]. However, the selectivity fingerprint of N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide across a panel of these or other kinases has not been published in primary literature or patents. The cyclohexyl group is expected to confer differential steric bulk relative to compounds bearing smaller N-substituents (e.g., methyl, ethyl) or aromatic groups (e.g., phenyl), potentially affecting off-target kinase engagement. In the absence of quantitative head-to-head data, this remains a hypothesis grounded in class-level SAR trends [1].

Kinase selectivity p70S6K PDK1 pyrido[4,3-d]pyrimidine

Physicochemical and Drug-Likeness Comparison of N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide vs. Non-Cyclohexyl Analogs

Computationally predicted properties for N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide (MW 260.34, formula C14H20N4O) indicate a moderate calculated logP and hydrogen bond acceptor/donor profile consistent with CNS drug-like chemical space . When compared to the closest purchasable analog, N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide (MW 274.31, formula C14H13FN4O), the cyclohexyl variant exhibits a higher sp3 carbon fraction and conformational flexibility, properties often correlated with improved aqueous solubility and reduced aromatic ring count, a known risk factor for promiscuous binding. No experimentally determined solubility or permeability values for either compound were located in authorized sources.

Lipophilicity solubility drug-likeness pyrido[4,3-d]pyrimidine

Optimal Application Scenarios for N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide Based on Evidence


Fragment-Based Lead Generation Targeting Kinases with a Preference for Bulky Hydrophobic Pockets

The cyclohexyl group provides a conformationally flexible, lipophilic moiety that could probe kinase hinge-region or allosteric pockets tolerant of bulkier groups. As established in Section 3, the compound's high sp3 fraction differentiates it from aromatic-substituted analogs, making it a useful fragment for libraries aimed at improving solubility and reducing aromatic ring count, a strategy frequently employed in kinase drug discovery to mitigate off-target toxicity [1].

Structure-Activity Relationship (SAR) Exploration of Pyrido[4,3-d]pyrimidine 6-Carboxamide Substituent Effects

Given the absence of published data, this compound serves as a foundational building block for systematic SAR studies. Researchers can use it as a parent structure to generate quantitative datasets comparing the cyclohexyl group to phenyl, benzyl, or alkyl variants across a variety of biological assays, thus filling the precise evidence gap identified in Section 3 [1][2].

Chemical Probe Development for Underexplored Pyridopyrimidine-Directed Targets (e.g., GCN2, PDK1)

The pyrido[4,3-d]pyrimidine core is present in several patent-disclosed kinase inhibitors, including those targeting GCN2 and PDK1 [3]. While the specific biological activity of this compound is uncharacterized, its structural resemblance to advanced lead compounds supports its use as a control or reference molecule in assay development and chemical probe campaigns, provided that its inactivity or activity is experimentally confirmed.

Quote Request

Request a Quote for N-cyclohexyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.